Regioisomeric Differentiation: Furan-2-carboxamide vs. Furan-3-carboxamide Scaffold Architecture
CAS 35218-44-1 is the furan-2-carboxamide regioisomer, whereas N-(4-methylpyridin-2-yl)furan-3-carboxamide (NMPF) is the furan-3-carboxamide regioisomer. The 2-carboxamide scaffold is the core chemotype of the validated non-ATP-competitive MK2 (MAPKAPK2) inhibitor series, where the furan-2-carboxamide moiety was demonstrated by STD-NMR and ¹H/¹⁵N-HSQC to bind site-specifically outside the ATP pocket [1]. In contrast, the 3-carboxamide regioisomer has been reported to exhibit anti-inflammatory and antimicrobial activities through distinct mechanisms unrelated to kinase inhibition . The positional isomerism alters the angular geometry of the carbonyl relative to the pyridine ring, directly impacting target complementarity. No direct head-to-head comparison of the two regioisomers in the same assay has been published.
| Evidence Dimension | Regioisomeric scaffold identity and validated biological application |
|---|---|
| Target Compound Data | Furan-2-carboxamide scaffold; validated in non-ATP-competitive MK2 inhibitor series (ACS Med. Chem. Lett. 2011); binding confirmed by STD-NMR and ¹H/¹⁵N-HSQC |
| Comparator Or Baseline | Furan-3-carboxamide scaffold (NMPF); reported anti-inflammatory, antioxidant, and antimicrobial activities; no kinase-target engagement data available |
| Quantified Difference | Qualitative scaffold divergence: 2-carboxamide enables non-ATP-competitive kinase binding; 3-carboxamide does not map to this pharmacophore model |
| Conditions | Scaffold comparison based on published medicinal chemistry campaigns (MK2 series) and vendor-reported biological annotation |
Why This Matters
Procurement decisions for kinase-targeted screening libraries must distinguish between 2- and 3-furancarboxamide regioisomers, as only the 2-isomer aligns with the validated non-ATP-competitive kinase inhibitor pharmacophore.
- [1] Huang, X. et al. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors. ACS Med. Chem. Lett. 2011, 2 (8), 632–637. DOI: 10.1021/ml200113y. View Source
